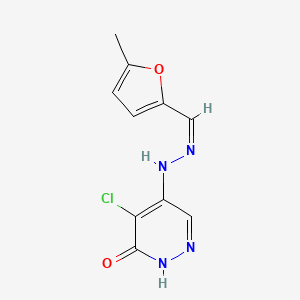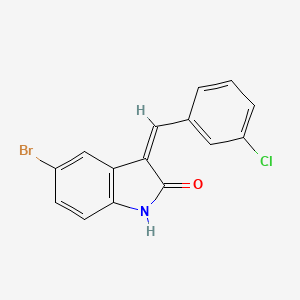![molecular formula C25H18F4N2O2S B11612264 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11612264.png)
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, hydroxy, and thiophenyl groups
Métodos De Preparación
The synthesis of 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Grignard reagents for the formation of the trifluoromethyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency . The thiophenyl group may also play a role in modulating its biological activity by interacting with sulfur-containing amino acids in proteins.
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone include:
2,2,2-trifluoro-1-phenylethanone: Lacks the additional fluorophenyl and thiophenyl groups, making it less complex and potentially less versatile.
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone: Similar structure but without the diazepin ring, which may affect its biological activity and applications.
4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of the diazepin ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of functional groups for various chemical reactions and interactions.
Propiedades
Fórmula molecular |
C25H18F4N2O2S |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
9-(4-fluorophenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H18F4N2O2S/c26-16-9-7-14(8-10-16)15-12-18-22(20(32)13-15)23(21-6-3-11-34-21)31(24(33)25(27,28)29)19-5-2-1-4-17(19)30-18/h1-11,15,23,30H,12-13H2 |
Clave InChI |
WSPWJMBXBCNIDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C(F)(F)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612181.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11612190.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612203.png)

![methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612216.png)
![1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B11612223.png)
![6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612239.png)
![3-methoxy-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11612240.png)
![3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11612246.png)
![N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11612270.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11612271.png)
![4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11612274.png)
